![molecular formula C18H19NO2 B5104805 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide](/img/structure/B5104805.png)
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide, also known as DHI-PMAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide is not fully understood, but it is believed to act on multiple pathways in cancer cells. One of the main pathways is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide has also been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi. It has also been found to have antioxidant properties, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide in lab experiments is its potential as a new drug candidate for cancer therapy. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide. One area of focus could be on developing new drug formulations that improve its solubility and reduce its toxicity. Another area of focus could be on studying its effects on other diseases, such as neurodegenerative diseases or autoimmune disorders. Additionally, more research could be done to fully understand its mechanism of action and identify potential targets for cancer therapy.
In conclusion, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide is a promising chemical compound with potential applications in various fields, particularly in the development of new cancer therapies. While there are still many unknowns about its mechanism of action and potential limitations, continued research in this area could lead to important breakthroughs in the field of medicine.
Synthesemethoden
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 4-hydroxycoumarin with benzaldehyde followed by a Mannich reaction with phenylacetone. The resulting product can then be purified through column chromatography to obtain pure N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide has been found to have various applications in scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(12-14-6-2-1-3-7-14)19-13-17-16-9-5-4-8-15(16)10-11-21-17/h1-9,17H,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKILKISFARFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808015 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.